8-Hydroxyquinoline-5-carbaldehyde hydrochloride
CAS No.: 57434-87-4
Cat. No.: VC15973363
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57434-87-4 |
---|---|
Molecular Formula | C10H8ClNO2 |
Molecular Weight | 209.63 g/mol |
IUPAC Name | 8-hydroxyquinoline-5-carbaldehyde;hydrochloride |
Standard InChI | InChI=1S/C10H7NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-6,13H;1H |
Standard InChI Key | ZJONKYPLPDYTCQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)C=O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
8-Hydroxyquinoline-5-carbaldehyde hydrochloride (CAS: 2598-30-3) has the molecular formula C₁₀H₈ClNO₂ and a molar mass of 209.63 g/mol. Its IUPAC name is 5-formyl-8-hydroxyquinoline hydrochloride. The structure comprises a quinoline backbone with a hydroxyl group at position 8, a formyl group at position 5, and a hydrochloride counterion (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 262–263°C (decomposition) | |
Solubility | Soluble in DMSO, HCl solutions | |
λmax (UV-Vis) | 320 nm (in ethanol) | |
pKa (hydroxyl group) | ~9.5 |
Spectral Characterization
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IR Spectroscopy: Strong absorption bands at 3305 cm⁻¹ (O–H/N–H stretch) and 1634 cm⁻¹ (C=O stretch of the aldehyde) .
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¹H NMR (DMSO-d₆): Resonances at δ 9.32–9.40 ppm (quinoline aromatic H), δ 8.51–8.61 ppm (aldehyde proton), and δ 7.59–7.67 ppm (aromatic protons) .
Synthesis and Optimization
Formylation of 8-Hydroxyquinoline
The Reimer-Tiemann reaction is the most widely used method for introducing the formyl group at position 5. A representative protocol involves:
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Base-Mediated Reaction:
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8-Hydroxyquinoline (20.32 g, 0.140 mol) is dissolved in ethanol (80 mL) and treated with 80% aqueous NaOH (50 mL) .
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Chloroform (27.46 g, 0.230 mol) is added dropwise under reflux (80°C, 12 h).
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Post-reaction, the mixture is acidified with HCl to precipitate the product, yielding 5-formyl-8-hydroxyquinoline .
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Hydrochloride Salt Formation:
Table 2: Synthetic Yield Comparison
Biochemical and Pharmacological Properties
Enzyme Inhibition Mechanisms
8-Hydroxyquinoline-5-carbaldehyde hydrochloride acts as a competitive inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including histone demethylases and nucleic acid demethylases . Key interactions include:
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Chelation of the active-site Fe²⁺ ion via the hydroxyl and aldehyde groups.
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Steric hindrance from the quinoline backbone, preventing substrate binding .
Table 3: Inhibition Constants (Kᵢ)
Target Enzyme | Kᵢ (μM) | Cell Activity (IC₅₀) | Source |
---|---|---|---|
KDM4A (Histone Demethylase) | 0.8 | 2.5 μM | |
FTO (m⁶A Demethylase) | 1.2 | 3.0 μM |
Antimicrobial and Anticancer Activity
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Antibacterial: MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .
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Anticancer: IC₅₀ of 12 μM in MCF-7 breast cancer cells via ROS-mediated apoptosis .
Applications in Materials Science
Fluorescent Chemosensors
The compound’s ability to chelate Mg²⁺ and Al³⁺ ions enables its use as a turn-on fluorescent probe. Binding induces a 5.6-fold fluorescence enhancement at 450 nm (λₑₓ = 320 nm) .
Table 4: Metal Ion Binding Affinities
Metal Ion | Binding Constant (Log K) | Detection Limit (nM) |
---|---|---|
Mg²⁺ | 5.2 | 50 |
Al³⁺ | 6.1 | 30 |
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